3-Amino-6-methyl-4-pyridazinol
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Overview
Description
3-Amino-6-methyl-4-pyridazinol is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of pyridazine, characterized by the presence of an amino group at the 3-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methyl-4-pyridazinol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines in the presence of NaOH .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-catalyzed cyclizations and regioselective reactions are common in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methyl-4-pyridazinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various pyridazinone derivatives, amino-substituted pyridazines, and other functionalized heterocycles .
Scientific Research Applications
3-Amino-6-methyl-4-pyridazinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-6-methyl-4-pyridazinol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
Pyridazinone: A derivative with a carbonyl group at the 4-position instead of a hydroxyl group.
Amino-pyrazoles: Compounds with similar amino substitution but different ring structures
Uniqueness
3-Amino-6-methyl-4-pyridazinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and hydroxyl groups makes it a versatile compound for various applications, distinguishing it from other pyridazine derivatives .
Properties
CAS No. |
18591-86-1 |
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Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-amino-6-methyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9) |
InChI Key |
FRDSROCWJPLYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=NN1)N |
Origin of Product |
United States |
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